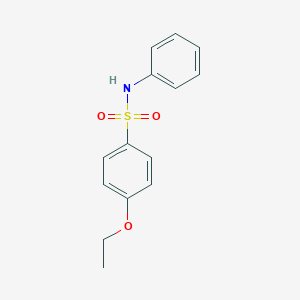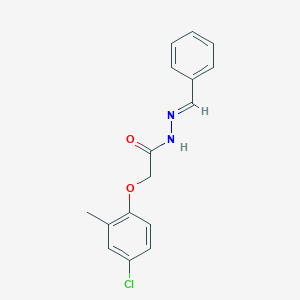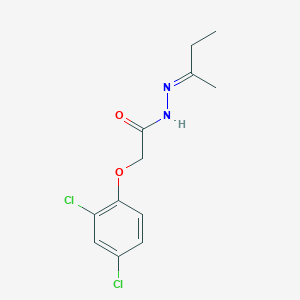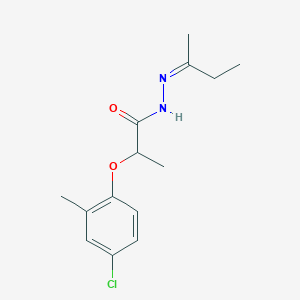
4-ethoxy-N-phenylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-phenylbenzenesulfonamide, also known as EPN, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of sulfonamides, which are known for their antibacterial and antifungal properties. EPN has been used in various research studies due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 4-ethoxy-N-phenylbenzenesulfonamide is not fully understood, but it is believed to act by inhibiting the synthesis of folic acid in bacteria and fungi. Folic acid is an essential nutrient for the growth and survival of these microorganisms, and the inhibition of its synthesis results in their death.
Biochemical and Physiological Effects:
4-ethoxy-N-phenylbenzenesulfonamide has been shown to have a low toxicity profile in animal studies, with no significant adverse effects observed at low doses. However, at higher doses, 4-ethoxy-N-phenylbenzenesulfonamide can cause liver and kidney damage, as well as other toxic effects. 4-ethoxy-N-phenylbenzenesulfonamide has also been shown to have a low potential for causing allergic reactions in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-ethoxy-N-phenylbenzenesulfonamide in lab experiments is its low toxicity profile, which makes it a safer alternative to other sulfonamides. 4-ethoxy-N-phenylbenzenesulfonamide is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of 4-ethoxy-N-phenylbenzenesulfonamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several areas of future research that could be explored using 4-ethoxy-N-phenylbenzenesulfonamide. One potential direction is the development of new antifungal and antibacterial agents based on the structure of 4-ethoxy-N-phenylbenzenesulfonamide. Another direction is the study of the environmental fate and transport of sulfonamides, including 4-ethoxy-N-phenylbenzenesulfonamide, in soil and water. Additionally, further research could be conducted to better understand the mechanism of action of 4-ethoxy-N-phenylbenzenesulfonamide and its potential applications in pharmacology and toxicology.
In conclusion, 4-ethoxy-N-phenylbenzenesulfonamide, or 4-ethoxy-N-phenylbenzenesulfonamide, is a chemical compound that has been widely used in scientific research. 4-ethoxy-N-phenylbenzenesulfonamide has unique properties and potential applications in pharmacology, toxicology, and environmental science. Its low toxicity profile and relative ease of synthesis and purification make it a valuable tool for researchers. Further research is needed to fully understand the mechanism of action of 4-ethoxy-N-phenylbenzenesulfonamide and its potential applications in various fields.
Méthodes De Synthèse
4-ethoxy-N-phenylbenzenesulfonamide can be synthesized using various methods, including the reaction of 4-ethoxyaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of 4-ethoxy-N-phenylbenzenesulfonamide, which can be purified using recrystallization or column chromatography. Other methods of synthesis include the reaction of 4-chloro-N-phenylbenzenesulfonamide with ethanol in the presence of a base, or the reaction of 4-ethoxybenzenesulfonyl chloride with aniline.
Applications De Recherche Scientifique
4-ethoxy-N-phenylbenzenesulfonamide has been used in various scientific research studies, including pharmacology, toxicology, and environmental science. In pharmacology, 4-ethoxy-N-phenylbenzenesulfonamide has been studied for its potential use as an antifungal and antibacterial agent. In toxicology, 4-ethoxy-N-phenylbenzenesulfonamide has been used to study the effects of sulfonamides on the liver and other organs. In environmental science, 4-ethoxy-N-phenylbenzenesulfonamide has been used to study the fate and transport of sulfonamides in soil and water.
Propriétés
IUPAC Name |
4-ethoxy-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-2-18-13-8-10-14(11-9-13)19(16,17)15-12-6-4-3-5-7-12/h3-11,15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTAGDORNZLQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-phenylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B230190.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B230196.png)


![2-(4-chloro-2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230203.png)
![1-benzylbenzo[cd]indol-2(1H)-one](/img/structure/B230214.png)
![1-allylbenzo[cd]indol-2(1H)-one](/img/structure/B230215.png)

![2-(2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230220.png)

![2-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230223.png)

![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-nitrobenzohydrazide](/img/structure/B230236.png)
